molecular formula C3H3ClN2O B1322343 4-Chloroisoxazol-3-amine CAS No. 166817-65-8

4-Chloroisoxazol-3-amine

Cat. No.: B1322343
CAS No.: 166817-65-8
M. Wt: 118.52 g/mol
InChI Key: MROCLEQLTVECMX-UHFFFAOYSA-N
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Description

4-Chloroisoxazol-3-amine is a heterocyclic compound with the molecular formula C3H3ClN2O It is characterized by the presence of a chlorine atom at the fourth position and an amino group at the third position of the isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroisoxazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-Chloroisoxazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Chloroisoxazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the specific application and the biological system being studied. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes .

Properties

IUPAC Name

4-chloro-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClN2O/c4-2-1-7-6-3(2)5/h1H,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROCLEQLTVECMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NO1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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